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Compound of Interest |

1-(3-Chlorophenyl)-4-
Compound Name:
oxocyclohexanecarboxylic Acid

CAS No.: 887978-71-4

Cat. No.: B1603787

. J

Executive Summary

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is a functionalized cyclohexane
scaffold characterized by a gem-disubstituted quaternary center at the C1 position. This
structural motif—combining a lipophilic aryl group, a reactive carboxylic acid, and a distal
ketone—makes it an essential building block for constructing spirocyclic systems. It serves as
the primary precursor for the Cebranopadol core, allowing for the subsequent introduction of
amine functionalities (via Curtius rearrangement) and spiro-ether rings (via oxa-Pictet-Spengler
cyclization).

Chemical Profile & Physicochemical Properties[1][2]
[3][4]
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Property Specification
1-(3-Chlorophenyl)-4-oxocyclohexane-1-
IUPAC Name o
carboxylic acid
CAS Number 887978-71-4
Molecular Formula C13H13ClOs3
Molecular Weight 252.69 g/mol
Appearance Off-white to pale yellow solid
N Soluble in DMSO, MeOH, DCM; sparingly
Solubility ]
soluble in water
pKa (Calc) ~4.2 (Carboxylic Acid)
Aryl chloride (metabolic stability), Ketone
Key Functionalities (handle for spiro-cyclization), Carboxylic Acid

(precursor to amine)

Synthetic Methodology: The Michael-Dieckmann
Route

The most robust industrial synthesis of CAS 887978-71-4 employs a Double Michael Addition /
Dieckmann Condensation sequence. This route efficiently constructs the cyclohexane ring
while establishing the quaternary carbon in a single pot or streamlined sequence.

Retrosynthetic Analysis

The cyclohexane ring is disassembled into 3-chlorophenylacetonitrile (nucleophile) and two
equivalents of methyl acrylate (electrophile). The C1 quaternary center is formed first, followed
by ring closure.

Step-by-Step Protocol

Note: This protocol is adapted from standard methodologies for 4-substituted cyclohexanones
[1, 2].
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Step 1: Bis-Alkylation (Formation of Pimelate Precursor)

e Reagents: 3-Chlorophenylacetonitrile, Methyl acrylate (2.2 eq), Triton B (40% in MeOH) or
NaOMe.

e Solvent: Methanol or Dioxane.
e Conditions: 0°C to RT, 4-12 h.

e Mechanism: The benzylic anion of the nitrile undergoes sequential conjugate additions to two
molecules of methyl acrylate, yielding dimethyl 4-(3-chlorophenyl)-4-cyanopimelate.

Step 2: Dieckmann Cyclization

» Reagents: Sodium Methoxide (NaOMe) (excess).[1]
o Solvent: Toluene or MeOH (reflux).
e Mechanism: Intramolecular Claisen (Dieckmann) condensation closes the ring, forming a

-keto ester intermediate (methyl 5-(3-chlorophenyl)-5-cyano-2-oxocyclohexanecarboxylate).

Step 3: Hydrolysis & Decarboxylation
e Reagents: Conc. HCI / AcOH or H2S04/H20.

e Conditions: Reflux (100°C+), 6-12 h.
e Transformation:

o Ester Hydrolysis: The carbomethoxy group hydrolyzes to the acid and spontaneously
decarboxylates (being

to the ketone).

o Nitrile Hydrolysis: The C1-nitrile is hydrolyzed to the primary amide and subsequently to
the carboxylic acid under vigorous acidic conditions.

o Work-up: The mixture is cooled, and the product precipitates or is extracted with EtOAc.[2]
Recrystallization from Toluene/Heptane affords high-purity acid.
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Reaction Pathway Diagram
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Figure 1: Synthetic pathway for CAS 887978-71-4 via the Pimelate/Dieckmann route.

Application in Drug Discovery: The Cebranopadol
Workflow

CAS 887978-71-4 is the strategic pivot point in the synthesis of Cebranopadol. It bridges the
raw materials to the complex spiro-fused tricyclic core.

Critical Transformations

o Curtius Rearrangement: The carboxylic acid at C1 is converted to an amine (usually
dimethylamine) via an acyl azide/isocyanate intermediate. This installs the nitrogen essential
for opioid receptor binding.

o Oxa-Pictet-Spengler Cyclization: The C4-ketone reacts with a tryptophol derivative (or similar
indole-ethanol) to close the pyran ring, creating the spiro center.

"Design-Make-Test" Logic
o Why this intermediate? The gem-disubstituted C1 position locks the phenyl group and the

amine (derived from the acid) in a specific spatial orientation, critical for engaging the
hydrophobic pocket of the NOP receptor [3].

» Self-Validating Protocol: The purity of the acid (CAS 887978-71-4) is critical. Any residual
nitrile (incomplete hydrolysis) will fail the Curtius step. Therefore, monitoring the
disappearance of the nitrile peak (~2230 cm~1) by IR is a mandatory quality gate.
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Figure 2: The role of CAS 887978-71-4 in the synthesis of Cebranopadol.

Handling & Stability

e Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). The ketone is susceptible
to oxidation or hydration over prolonged exposure to moist air.

» Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid dust inhalation.

 Stability: Stable under acidic conditions; avoid strong bases which may cause retro-aldol
type degradation or epimerization if alpha-protons were available (though C1 is quaternary,
C3/C5 are not).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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